5-Cyclopropylfuran-2-carbaldehyde
Overview
Description
5-Cyclopropylfuran-2-carbaldehyde: is an organic compound with the molecular formula C8H8O2 It features a furan ring substituted with a cyclopropyl group at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Cyclopropylfuran-2-carbaldehyde involves the reaction of 5-bromo-2-furaldehyde with cyclopropylboronic acid. This reaction typically occurs under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar cross-coupling reactions. The scalability of these reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Cyclopropylfuran-2-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products:
Oxidation: 5-Cyclopropylfuran-2-carboxylic acid.
Reduction: 5-Cyclopropylfuran-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-Cyclopropylfuran-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: In medicinal chemistry, furan derivatives, including this compound, are explored for their potential biological activities. These compounds can serve as scaffolds for the development of new pharmaceuticals with antibacterial, antifungal, or anticancer properties .
Industry: The compound’s reactivity makes it valuable in the production of fine chemicals and agrochemicals. It can be used in the synthesis of various functional materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Cyclopropylfuran-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Furfural: A furan derivative with an aldehyde group at the 2-position but without the cyclopropyl group.
5-Methylfuran-2-carbaldehyde: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness: 5-Cyclopropylfuran-2-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable building block for synthesizing compounds with specific desired properties .
Properties
IUPAC Name |
5-cyclopropylfuran-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-5-7-3-4-8(10-7)6-1-2-6/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHANEOIBJTEFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(O2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293358 | |
Record name | 5-Cyclopropyl-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39763-81-0 | |
Record name | 5-Cyclopropyl-2-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39763-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyclopropyl-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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